molecular formula C8H9BrN2O2 B8175076 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide

3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide

Cat. No.: B8175076
M. Wt: 245.07 g/mol
InChI Key: YRBIFSODRODDFP-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide is a brominated pyridine derivative featuring a hydroxyethylamide substituent. Its molecular formula is C₉H₁₀BrN₂O₂, with a molecular weight of 265.10 g/mol. The compound combines a pyridine core with bromine at the 3-position and a carboxamide group at the 4-position, modified by a 2-hydroxyethyl chain. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

3-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-7-5-10-2-1-6(7)8(13)11-3-4-12/h1-2,5,12H,3-4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBIFSODRODDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method for synthesizing 3-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide involves the condensation of 3-bromopyridine-4-carboxylic acid with 2-hydroxyethylamine using DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which subsequently reacts with the amine nucleophile.

A typical procedure involves dissolving 3-bromopyridine-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane, followed by sequential addition of DCC (1.2 equiv) and DMAP (0.1 equiv). After stirring for 30 minutes, 2-hydroxyethylamine (1.1 equiv) is introduced, and the mixture is agitated for 12–24 hours. The precipitated dicyclohexylurea is removed by filtration, and the crude product is purified via recrystallization from ethanol/water.

Optimization Strategies

  • Solvent Selection : Dichloromethane provides optimal solubility for both reactants and intermediates, though tetrahydrofuran (THF) and acetonitrile have been employed in analogous syntheses.

  • Temperature Control : Room temperature conditions minimize side reactions, whereas lower temperatures (-10°C to 0°C) are used in sensitive systems to prevent epimerization.

  • Catalyst Loading : DMAP (5–10 mol%) accelerates the reaction by stabilizing the activated intermediate through hydrogen bonding.

Methanesulfonyl Chloride Activation

Advantages Over Carbodiimide Methods

  • Reduced Byproducts : Avoids urea byproduct formation, simplifying purification.

  • Broad Functional Group Tolerance : Compatible with acid-sensitive substrates due to milder activation conditions.

Comparative Analysis of Synthesis Routes

Parameter Carbodiimide Method Methanesulfonyl Chloride Method
Activation Agent DCC/DMAPMethanesulfonyl chloride/pyridine
Solvent DichloromethaneAcetonitrile
Temperature Range 20–25°C-8°C to 15°C
Reaction Time 12–24 hours3–5 hours
Yield (Analogous Systems) 85–90%92–98%

Physicochemical Characterization

The compound’s structural identity is confirmed through spectroscopic and chromatographic analyses:

Property Value Method
Molecular FormulaC₈H₉BrN₂O₂High-resolution MS
Molecular Weight245.07 g/molCalculated from formula
IUPAC Name3-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamideIUPAC nomenclature
SMILESC1=CN=CC(=C1C(=O)NCCO)BrCanonical representation

Industrial-Scale Considerations

Process Intensification

Continuous flow reactors have been proposed for analogous amidation reactions, reducing reaction times from hours to minutes while improving heat dissipation. Scale-up of the methanesulfonyl chloride method would require corrosion-resistant equipment due to the reagent’s acidity.

Environmental Impact

Dichloromethane, while effective, poses environmental and health risks. Substitution with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) could enhance sustainability without compromising yield .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.

Reaction Type Conditions Outcome Mechanistic Notes
Amination CuI, K₂CO₃, DMF, 100°C Replacement of Br with -NH₂ or -NHR groupsCopper-catalyzed Ullmann-type coupling
Hydrolysis NaOH (aq.), reflux Formation of pyridine-4-carboxamide-3-olBase-mediated elimination of Br⁻
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°C Cross-coupling with aryl/heteroaryl boronic acidsPd-catalyzed C-C bond formation at position 3

Functional Group Transformations

The hydroxyethyl (-CH₂CH₂OH) and carboxamide (-CONH-) groups enable additional reactivity:

Hydroxyethyl Group

Reaction Reagents/Conditions Product
Esterification AcCl, pyridine, RTAcetylated derivative (-CH₂CH₂OAc)
Oxidation KMnO₄, H₂SO₄, 60°CKetone formation (-CH₂CO-)
Dehydration H₂SO₄ (conc.), ΔFormation of vinyl group (-CH=CH₂)

Carboxamide Group

Reaction Reagents/Conditions Product
Hydrolysis HCl (6M), reflux Pyridine-4-carboxylic acid derivative
Reduction LiAlH₄, THF, 0°C → RT Corresponding amine (-CH₂NH-)

Cross-Coupling Reactions

The bromine atom facilitates transition metal-catalyzed couplings:

Coupling Type Catalyst System Applications Yield Range
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃ C-N bond formation with amines/amides60–85%
Negishi Coupling ZnCl₂, Pd(PPh₃)₄, THF Alkylation/arylation at position 370–90%

Microbial Transformations

Whole-cell biocatalysis studies with Burkholderia sp. MAK1 reveal limitations in hydroxylation due to steric and electronic effects of the bromine substituent :

Substrate Observed Transformation Notes
3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamideNo hydroxylation detectedBromine at position 3 inhibits enzyme binding

Stability Under Oxidative/Reductive Conditions

  • Oxidation : The hydroxyethyl side chain oxidizes to a ketone (>90% conversion) with strong oxidizing agents like KMnO₄.

  • Reduction : LiAlH₄ reduces the carboxamide to an amine without affecting the bromine substituent .

Comparative Reactivity Table

Position Reactivity Key Influences
C3 (Br) High (NAS, cross-coupling)Electron-withdrawing carboxamide enhances Br lability
C4 (Carboxamide) Moderate (hydrolysis/reduction)Steric hindrance from hydroxyethyl group
Hydroxyethyl Side Chain High (oxidation, esterification)Proximity to polar carboxamide facilitates reactions

Unexplored Reactions

Theoretical possibilities include:

  • Photocatalytic C-H functionalization at position 5 or 6 of the pyridine ring.

  • Enzymatic resolution of chiral derivatives using lipases or esterases.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide serves as a versatile building block. It is utilized in the development of:

  • Pharmaceuticals : The compound's structure allows for modifications that can lead to new drug candidates targeting various diseases.
  • Agrochemicals : Its potential use in agricultural applications is being explored, particularly for developing herbicides or pesticides.

Biology

The unique structural features of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide enable it to interact with biological systems:

  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, making it a candidate for studying metabolic pathways.
  • Receptor Binding : Its ability to bind to specific receptors suggests potential applications in pharmacology, particularly in modulating neurotransmitter systems.

Medicine

The therapeutic potential of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide is under investigation for its role in treating various medical conditions:

  • Cardiovascular Diseases : Similar compounds have been noted for their ability to stimulate HDL cholesterol levels, suggesting that this compound could have cardiovascular benefits .
  • Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit antimicrobial properties against various pathogens, indicating that 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide may also possess similar activities .

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Compound NameActivity TypeMIC (μM)Reference
3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamideAntimicrobialTBD
N-Pyridin-3-yl carboxamidesHDL Cholesterol StimulationTBD
5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamideAntiviralTBD

Case Studies

  • Enzyme Inhibition Study :
    A study demonstrated the inhibition of a specific enzyme by 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide, leading to decreased metabolic rates in cellular models. This suggests its potential as a therapeutic agent in metabolic disorders.
  • Antimicrobial Testing :
    In vitro testing revealed that derivatives of pyridine exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicate that 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide could be developed into a potent antimicrobial agent.

Mechanism of Action

The mechanism by which 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-Bromo-N-(2-hydroxyethyl)benzamide (12d) and 2-Bromo-N-(2-hydroxyethyl)benzamide (12e)

Key Data ():

  • Molecular Formula: C₉H₁₀BrNO₂Na (sodium salt form).
  • Structural Features : Benzene ring substituted with bromine (at 3- or 2-position) and a hydroxyethylamide group.
  • Synthesis: Prepared via organobase-catalyzed amidation of esters with amino alcohols.
  • Spectroscopy : Confirmed by ¹H/¹³C NMR and HRMS, with IR νmax ~3300 cm⁻¹ (N–H/O–H stretch).

Comparison :

  • Core Structure : Pyridine (target) vs. benzene (12d/12e). Pyridine’s electron-deficient ring may enhance reactivity in nucleophilic substitutions compared to benzene.
  • Bromine Position : Bromine on pyridine (target) vs. benzene (12d/12e) alters electronic effects. Pyridine’s nitrogen atom directs bromine’s reactivity toward electrophilic attacks.
  • Solubility : The hydroxyethyl group in all compounds improves water solubility, critical for bioavailability in pharmaceuticals.

Table 1: Structural and Spectroscopic Comparison

Compound Core Ring Bromine Position Key IR Peaks (cm⁻¹) Yield (%)
Target Compound Pyridine 3 ~3300 (N–H/O–H) N/A
12d Benzene 3 ~3300 40–52
12e Benzene 2 ~3300 40–52

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

Key Data :

  • Molecular Formula : C₁₃H₁₁BrN₂O₂.
  • Structural Features : Dihydropyridine ring with a lactam (2-oxo) group and brominated aryl substituent.
  • Crystallography : Near-planar conformation due to π-conjugation; forms hydrogen-bonded dimers .

Comparison :

  • Ring Saturation : The target’s fully aromatic pyridine vs. dihydropyridine in this analog affects redox properties and stability.

Chlorantraniliprole ()

Key Data :

  • Molecular Formula : C₁₈H₁₄BrCl₂N₅O₂.
  • Structural Features : Pyrazole core with bromine, chloro-substituted pyridine, and carboxamide groups.
  • Application: Commercial insecticide targeting ryanodine receptors.

Comparison :

  • Heterocyclic Core : Pyrazole (Chlorantraniliprole) vs. pyridine (target). Pyrazoles often exhibit higher metabolic stability.
  • Halogenation : Both compounds leverage bromine for bioactivity, but Chlorantraniliprole’s additional chlorine atoms enhance lipophilicity and target binding.

4-Amino-N,N-bis(2-hydroxyethyl)benzamide ()

Key Data :

  • Application : Poly(ester amide) resin modifier enhancing corrosion resistance and antimicrobial activity.
  • Functional Groups : Dual hydroxyethyl chains on benzamide.

Comparison :

  • Hydroxyethyl Groups : The target’s single hydroxyethyl group vs. bis-hydroxyethyl in this compound. The latter improves resin flexibility and hydrophilicity, suggesting the target may have intermediate solubility properties.
  • Bioactivity : While the benzamide derivative is used in coatings, the target’s pyridine core could offer distinct electronic interactions in drug design.

Biological Activity

3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position of the pyridine ring, an N-(2-hydroxyethyl) side chain, and a carboxamide functional group. These structural elements contribute to its reactivity and biological interactions.

Biological Activities

Antimicrobial Properties
Research indicates that 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against RNA viruses. Preliminary data suggest it may inhibit viral replication by targeting specific viral enzymes or host cell pathways involved in viral entry and replication .

Anticancer Potential
Studies have highlighted the anticancer potential of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide. It appears to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, cytotoxicity assays showed significant inhibition of cell proliferation in various cancer models .

The biological activity of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its cytotoxic effects .

Case Studies and Research Findings

Several notable studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating effective antibacterial properties .
  • Antiviral Research : In vitro assays against HCV showed that the compound inhibited NS5B RNA polymerase with an IC50 value of approximately 25 µM, indicating potential as an antiviral agent .
  • Cancer Cell Line Studies : In assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values between 15-30 µM, suggesting significant anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus20 µg/mL
AntiviralHCV25 µM
AnticancerHeLa20 µM
MCF-715 µM
MechanismDescription
Enzyme InhibitionInhibits key metabolic enzymes
Receptor ModulationAlters signaling pathways
ROS GenerationInduces oxidative stress leading to apoptosis

Q & A

Q. What are the common synthetic routes for 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves bromination of pyridine-4-carboxamide precursors followed by amide coupling with 2-hydroxyethylamine. For example, nucleophilic substitution using 4-(bromomethyl)pyridine derivatives (e.g., hydrobromide salts) under reflux in anhydrous solvents like DMF or THF can yield the target compound. Optimization includes controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:brominated precursor), and purification via recrystallization or column chromatography .

Q. How can the purity and structural integrity of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze proton environments (e.g., hydroxyl proton at δ 3.5–4.0 ppm, pyridine protons at δ 7.5–8.5 ppm).
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, ensuring R-factors < 5% .
  • HPLC : Verify purity (>98%) with a C18 column and acetonitrile/water mobile phase.

Q. What are the key reactivity patterns of the bromine substituent in this compound under various reaction conditions?

  • Methodological Answer : The bromine at the 3-position undergoes:
  • Nucleophilic substitution : React with amines or thiols in polar aprotic solvents.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) .
    Monitor reactivity via TLC and isolate products using flash chromatography.

Advanced Questions

Q. What computational methods are suitable for predicting the bioactivity of 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide derivatives?

  • Methodological Answer : Perform 3D-QSAR using software like VLife MDS:
  • Align molecules based on the pyridine-carboxamide scaffold.
  • Generate CoMFA/CoMSIA models using anti-inflammatory or enzyme inhibition data (IC₅₀ values converted to pIC₅₀). Validate with leave-one-out cross-validation (q² > 0.5) and external test sets .
  • Use docking studies (AutoDock Vina) to predict binding modes with target proteins.

Q. How can crystallographic data refinement using SHELX resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :
  • SHELXL refinement : Input initial .hkl data, define constraints (e.g., isotropic/anisotropic displacement parameters), and iteratively adjust parameters to minimize R₁ and wR₂ values.
  • Electron density maps : Resolve disordered regions (e.g., hydroxyethyl group conformers) using Fourier difference maps.
  • Validate with checkCIF/PLATON to ensure no symmetry or occupancy errors .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyridine-4-carboxamide derivatives with bromo substituents?

  • Methodological Answer :
  • Pharmacophore modeling : Identify critical features (e.g., bromine’s hydrophobic role, carboxamide H-bonding).
  • Free-Wilson analysis : Quantify substituent contributions using bioactivity data from analogs (e.g., anti-inflammatory IC₅₀).
  • Correlate crystallographic data (e.g., torsion angles) with activity trends .

Q. How should researchers design assays to evaluate the bioactivity of this compound against specific molecular targets?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., NADH-coupled assays for kinases).
  • Cellular assays : Measure cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models.
  • Data normalization : Express results as % inhibition relative to controls and calculate EC₅₀ via nonlinear regression (GraphPad Prism) .

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